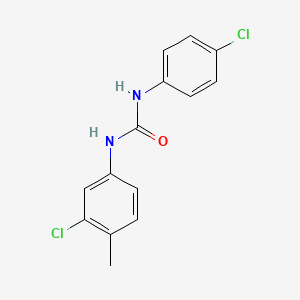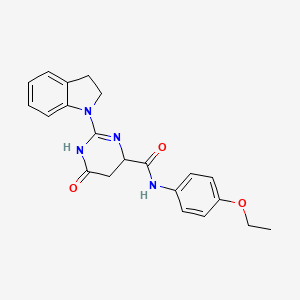![molecular formula C22H26N2O3 B5508926 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5508926.png)
N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variations and biological evaluations as opioid kappa agonists, offers a foundational understanding of the synthetic routes and modifications possible for compounds within this class. Studies have explored the optimization of substituents to enhance activity, demonstrating the intricate balance between structure and pharmacological efficacy (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to “N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide” has been elucidated through conformational analysis, revealing the significance of adopting specific conformations for biological activity. This approach aids in understanding how structural features correlate with receptor affinity and activity (Costello et al., 1991).
Chemical Reactions and Properties
Palladium-mediated synthesis techniques have been applied to related compounds, showcasing a method for introducing specific substituents through one-pot procedures. This highlights the chemical reactivity and potential for modification in the synthesis of complex organic molecules (Hoareau & Scott, 2010).
Physical Properties Analysis
The study of compounds structurally related to “N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide” includes the investigation of their crystalline structures and solid-state properties. Such analyses contribute to our understanding of how molecular configurations impact physical stability and solubility, which are critical factors in drug formulation and delivery (Sharma et al., 2018).
科学的研究の応用
Opioid Receptor Agonists
Research into compounds with structures similar to the mentioned chemical often focuses on their potential as opioid receptor agonists. For instance, studies have explored the synthesis and biological evaluation of various acetamide derivatives as potent kappa-opioid agonists, revealing their potential for analgesic effects and selectivity towards opioid receptors (Barlow et al., 1991).
Chemoselective Acetylation
Another application involves the chemoselective acetylation of aminophenols using immobilized lipase, highlighting the synthesis of intermediates for antimalarial drugs. This showcases the compound's relevance in the synthesis of pharmaceuticals through enzymatic methods (Magadum & Yadav, 2018).
Antiproliferative Activity
Compounds related to the query have been synthesized and studied for their antiproliferative activity against various cancer cell lines. This includes research on pyridine-linked thiazole derivatives, indicating potential applications in cancer treatment (Alqahtani & Bayazeed, 2020).
Anti-Inflammatory and Analgesic Activities
Further research has focused on the development of new chemical entities with potential anti-inflammatory and analgesic properties, suggesting applications in developing therapeutic agents for treating inflammation and pain (Rani et al., 2014).
Optical Properties and Chemical Sensors
The synthesis and study of orcinolic derivatives have been conducted to understand their optical properties and potential as chemical indicators, highlighting the versatility of similar compounds in sensor development (Wannalerse et al., 2022).
特性
IUPAC Name |
N-[(3S,4R)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-8-10-18(11-9-16)20-14-24(15-21(20)23-17(2)25)22(26)12-13-27-19-6-4-3-5-7-19/h3-11,20-21H,12-15H2,1-2H3,(H,23,25)/t20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVUNWIWMQONSO-LEWJYISDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)
![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)
![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)
![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)
![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)
![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)
